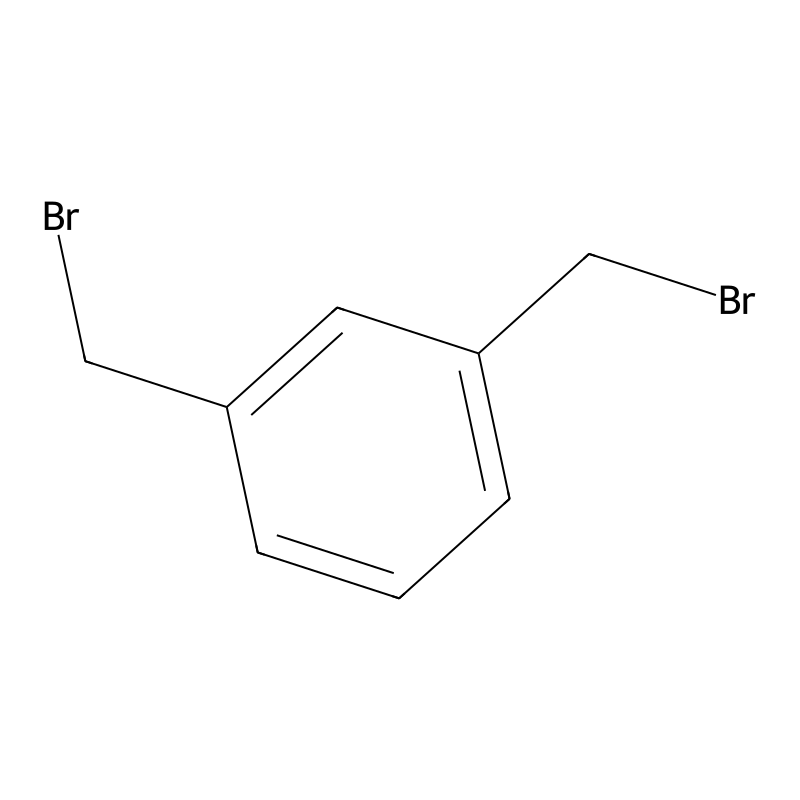1,3-Bis(bromomethyl)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Applications:
Cross-linking agent
Due to the presence of two reactive bromomethyl groups, 1,3-Bis(bromomethyl)benzene can theoretically act as a cross-linking agent. Cross-linking agents are used to create bonds between molecules, often in polymers or biomolecules. However, there are safer and more efficient cross-linking agents available. [Source: PubChem - 1,3-Bis(bromomethyl)benzene, Section 3.1. Functional Groups ""]
Organic synthesis
The reactive bromomethyl groups could potentially be used as starting materials for further organic synthesis. However, similar to its use as a cross-linking agent, there are likely safer and more readily available alternatives for most synthetic applications.
Safety Concerns:
Severe skin and eye irritant
1,3-Bis(bromomethyl)benzene is a severe skin and eye irritant. It can cause burns and permanent damage upon contact. [Source: PubChem - 1,3-Bis(bromomethyl)benzene, Section 8.1. Hazards Identification ""] This makes it a significant safety hazard for researchers handling the compound.
Limited research due to safety concerns
Due to the aforementioned hazards, the potential research applications of 1,3-Bis(bromomethyl)benzene are not well explored. Safer alternatives are generally preferred for most scientific research purposes.
1,3-Bis(bromomethyl)benzene, also referred to as m-xylylene dibromide, is an organic compound with the molecular formula CHBr. It features two bromomethyl groups attached to the benzene ring at the 1 and 3 positions. This compound appears as a white to light yellow crystalline powder and serves primarily as an intermediate in organic synthesis. Its structure allows for specific chemical reactivity, making it valuable in various applications, particularly in the synthesis of complex organic molecules .
1,3-Bis(bromomethyl)benzene is a lachrymator (tear irritant) and can cause irritation to the eyes, skin, and respiratory system upon exposure []. It is also suspected to be a carcinogen (cancer-causing agent).
- Acute toxicity: Data on the specific acute toxicity of 1,3-Bis(bromomethyl)benzene is limited. However, due to its irritant properties, it should be handled with caution.
- Chronic toxicity: Studies suggest potential carcinogenicity. Always refer to safety data sheets (SDS) for specific handling procedures.
- Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides under mild conditions, producing substituted benzene derivatives.
- Oxidation: This compound can be oxidized to form carboxylic acids or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: Reduction reactions can convert it into corresponding hydrocarbons using reducing agents such as lithium aluminum hydride .
These reactions typically occur in polar aprotic solvents like dimethylformamide and at temperatures ranging from room temperature to reflux conditions.
The biological activity of 1,3-bis(bromomethyl)benzene has been studied with respect to its pharmacokinetics and potential toxicity. It exhibits low gastrointestinal absorption and is permeable across the blood-brain barrier. Additionally, it has been noted for its potential to cause severe skin burns and eye damage upon contact. Inhalation may lead to respiratory irritation and allergic reactions .
Several methods exist for synthesizing 1,3-bis(bromomethyl)benzene:
- Bromination of m-Xylene: The most common method involves brominating m-xylene using bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction occurs at room temperature and yields the desired compound predominantly.
- Radical Initiation: Another method includes heating dimethyl aromatic hydrocarbons in the presence of a radical initiator like N-bromo-succinimide under light irradiation in an organic solvent .
Industrial production often optimizes these methods for large-scale synthesis using continuous flow reactors and advanced purification techniques.
1,3-Bis(bromomethyl)benzene is primarily utilized as an intermediate in organic synthesis. Its applications include:
- Synthesis of Complex Organic Molecules: It serves as a building block for various chemical compounds used in pharmaceuticals and agrochemicals.
- Diels-Alder Reactions: The compound has been employed in green and efficient one-pot Diels-Alder electro-organic cyclization reactions, particularly with naphthoquinone .
Studies have indicated that 1,3-bis(bromomethyl)benzene interacts with various biological systems due to its ability to permeate biological membranes. It has been identified as a substrate for certain cytochrome P450 enzymes, indicating potential metabolic pathways that could affect its biological activity and toxicity profile .
1,3-Bis(bromomethyl)benzene can be compared with other similar compounds based on their structural characteristics and chemical reactivity:
| Compound Name | Molecular Formula | Position of Bromomethyl Groups | Unique Features |
|---|---|---|---|
| 1,2-Bis(bromomethyl)benzene | CHBr | 1 and 2 | Different reactivity patterns |
| 1,4-Bis(bromomethyl)benzene | CHBr | 1 and 4 | More symmetrical structure |
| 1,3-Bis(chloromethyl)benzene | CHCl | 1 and 3 | Chlorine instead of bromine |
| 1,3-Bis(trifluoromethyl)benzene | CHF | 1 and 3 | Fluorine substituents enhance reactivity |
The unique positioning of the bromomethyl groups in 1,3-bis(bromomethyl)benzene allows for specific reactivity patterns that distinguish it from its isomers and derivatives. Its applications in organic synthesis are particularly notable due to these unique properties .
XLogP3
Melting Point
GHS Hazard Statements
H314 (13.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (84.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Irritant;Health Hazard






